N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring.
Mechanism of Action
Target of Action
N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is a biologically active compound . .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through hydrogen bonding and van der waals interactions .
Biochemical Pathways
Oxadiazoles, a class of compounds to which this compound belongs, have been associated with a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .
Pharmacokinetics
In silico studies of similar compounds suggest that they have appreciable oral bioavailability .
Result of Action
Similar compounds have been shown to have significant effects on various cellular processes, including inflammation and pain perception .
Action Environment
Similar compounds have been shown to have good antimicrobial activity, suggesting that they may be stable and effective in a variety of environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by the cyclization of a hydrazide derivative with carbon disulfide under basic conditions.
Attachment to Thiophene: The oxadiazole derivative is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group in the oxadiazole ring can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under mild conditions to yield thiol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a potential candidate for the development of new antibiotics .
Medicine
In medicine, the compound’s anti-inflammatory and antioxidant properties are of particular interest. It has been investigated for its potential to treat inflammatory diseases and conditions associated with oxidative stress .
Industry
Industrially, this compound can be used in the development of new materials with specific electronic properties due to the presence of the thiophene ring, which is known for its conductive properties .
Comparison with Similar Compounds
Similar Compounds
5-mercapto-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole core and exhibit similar biological activities.
Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and are known for their electronic properties.
Uniqueness
N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is unique due to the combination of the oxadiazole and thiophene rings, which confer both biological activity and electronic properties. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S2/c12-7(5-2-1-3-15-5)9-4-6-10-11-8(14)13-6/h1-3H,4H2,(H,9,12)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETIFUXKHGVMFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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